![molecular formula C21H16ClN3O2S B2581980 N-(4-Chlor-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamid CAS No. 895015-41-5](/img/structure/B2581980.png)

N-(4-Chlor-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

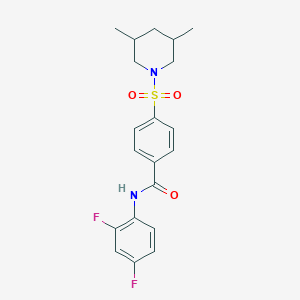

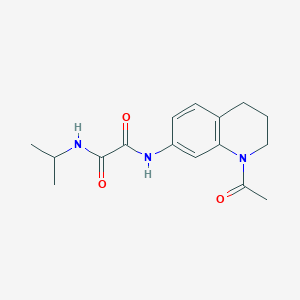

The compound has been synthesized in various studies. For instance, one study synthesized it by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various techniques such as 1H NMR, 13C NMR, and mass spectral data . For example, one study reported the 1H NMR (CDCl3, 500 MHz) of the compound as δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H) .Chemical Reactions Analysis

The compound has been evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using various techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral data . For example, one study reported the FT-IR (KBr, ν max cm −1) of the compound as 1270 (C–S); 1652 (C=N); 1670 (amide C=O); 3423, 3325 (–NH) .Wissenschaftliche Forschungsanwendungen

Entwicklung von Antituberkulosemitteln

Benzothiazolderivate, darunter HMS3523K14, wurden hinsichtlich ihres Potenzials als Antituberkulosemittel untersucht. Diese Verbindungen sollen das Wachstum von Mycobacterium tuberculosis, dem Bakterium, das Tuberkulose (TB) verursacht, hemmen. Die Struktur von HMS3523K14 ermöglicht die Interaktion mit bakteriellen Proteinen, was möglicherweise zur Entwicklung neuer Medikamente zur Bekämpfung von TB führt, insbesondere in Fällen, in denen Resistenzen gegen derzeit verfügbare Medikamente entstanden sind .

Antibakterielle Aktivität

Untersuchungen haben gezeigt, dass Benzothiazolverbindungen signifikante antibakterielle Eigenschaften aufweisen. HMS3523K14 könnte Teil von Studien sein, die darauf abzielen, neuartige Verbindungen für ihre Wirksamkeit gegen verschiedene Bakterienstämme zu synthetisieren und zu bewerten, darunter Escherichia coli, Proteus-Arten, Staphylococcus aureus und Pseudomonas aeruginosa. Diese Studien beinhalten häufig In-vitro-Tests, um die minimalen Hemmkonzentrationen (MHKs) zu bestimmen, die erforderlich sind, um das Bakterienwachstum zu verhindern .

Pharmakokinetische Studien

Verbindungen wie HMS3523K14 sind häufig Gegenstand pharmakokinetischer Studien, um ihre Absorptions-, Verteilungs-, Metabolismus- und Exkretions-(ADME-)Profile zu verstehen. Solche Studien sind entscheidend für die Bestimmung des Potenzials dieser Verbindungen als oral bioverfügbare Medikamente. Parameter wie systemische Exposition (AUC), maximale Plasmakonzentration (Cmax) und Prozentsatz der oralen Bioverfügbarkeit sind wichtige Kennzahlen, die in diesen Studien bewertet werden .

Molekular-Docking und Wirkstoffdesign

HMS3523K14 kann als Leitverbindung bei Wirkstoffdesign-Bemühungen dienen, bei denen Molekular-Docking-Studien helfen, die Wechselwirkung zwischen der Verbindung und Zielproteinen vorherzusagen. Dieser computergestützte Ansatz hilft, die Bindungsaffinitäten zu verstehen und die Struktur der Verbindung für eine verbesserte Aktivität und Selektivität zu optimieren .

Erforschung synthetischer Wege

Die Synthese von Benzothiazolderivaten, einschließlich HMS3523K14, beinhaltet verschiedene synthetische Wege. Forscher erforschen Methoden wie Diazo-Kupplung, Knoevenagel-Kondensation und Mikrowellenbestrahlung, um effiziente und skalierbare Syntheserouten zu entwickeln. Diese Studien tragen zum Gebiet der pharmazeutischen Chemie bei, indem sie Einblicke in die Synthese komplexer Moleküle liefern .

Aufklärung des Resistenzmechanismus

Das Verständnis des Resistenzmechanismus gegen Antituberkulosemittel ist entscheidend für die Entwicklung wirksamerer Behandlungen. HMS3523K14 und ähnliche Verbindungen können verwendet werden, um zu untersuchen, wie TB-Bakterien Resistenzen gegen derzeit verfügbare Medikamente entwickeln. Diese Forschung kann zur Entdeckung neuer therapeutischer Ziele und zur Entwicklung von Medikamenten führen, die die Resistenz überwinden können .

Struktur-Aktivitäts-Beziehungs-(SAR)-Analyse

Die SAR-Analyse ist ein Schlüsselaspekt der pharmazeutischen Chemie, der die chemische oder 3D-Struktur einer Verbindung mit ihrer biologischen Aktivität in Beziehung setzt. HMS3523K14 kann in SAR-Studien verwendet werden, um zu identifizieren, welche Modifikationen seiner Struktur seine antibakterielle und antituberkulare Aktivität verstärken oder reduzieren können .

In-silico-Toxizitätsvorhersage

Bevor man zu klinischen Studien übergeht, ist es wichtig, die Toxizität potenzieller Medikamentenkandidaten vorherzusagen. HMS3523K14 kann mit Hilfe von In-silico-Modellen bewertet werden, um sein Toxizitätsprofil vorherzusagen. Dieser Schritt ist unerlässlich, um die Sicherheit der Verbindung zu gewährleisten, bevor sie in vivo getestet wird .

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits the growth and proliferation of the mycobacterium tuberculosis h37ra .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra, suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, indicating that they may have a potent inhibitory effect on the bacteria at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and affecting various biochemical pathways.

Cellular Effects

The effects of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to exhibit selective cytotoxicity against tumorigenic cell lines . This cytotoxicity is often mediated through the induction of apoptosis and the inhibition of cell proliferation, highlighting the potential of this compound in cancer therapy.

Molecular Mechanism

At the molecular level, N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme critical for DNA replication . This inhibition disrupts the replication process, leading to cell death in rapidly dividing cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed. For example, benzothiazole derivatives have been shown to cause cytotoxicity in human embryonic kidney cells at higher concentrations . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, benzothiazole derivatives have been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate metabolism pathway . This inhibition can lead to disruptions in nucleotide synthesis and cell proliferation.

Transport and Distribution

The transport and distribution of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, benzothiazole derivatives have been shown to be transported into cells via specific membrane transporters . Once inside the cells, the compound can accumulate in specific compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, benzothiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and nuclear proteins . This localization is essential for the compound’s ability to modulate gene expression and exert its therapeutic effects.

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-27-16-7-2-6-15(11-16)20(26)25(13-14-5-4-10-23-12-14)21-24-19-17(22)8-3-9-18(19)28-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDSYXGYBMKCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)